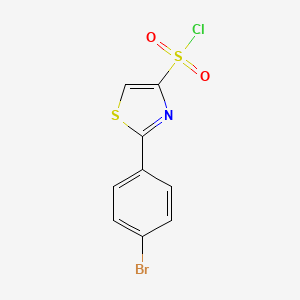

2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride

CAS No.: 1221723-38-1

Cat. No.: VC3361929

Molecular Formula: C9H5BrClNO2S2

Molecular Weight: 338.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1221723-38-1 |

|---|---|

| Molecular Formula | C9H5BrClNO2S2 |

| Molecular Weight | 338.6 g/mol |

| IUPAC Name | 2-(4-bromophenyl)-1,3-thiazole-4-sulfonyl chloride |

| Standard InChI | InChI=1S/C9H5BrClNO2S2/c10-7-3-1-6(2-4-7)9-12-8(5-15-9)16(11,13)14/h1-5H |

| Standard InChI Key | CZVFJQCMMUZTKX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NC(=CS2)S(=O)(=O)Cl)Br |

| Canonical SMILES | C1=CC(=CC=C1C2=NC(=CS2)S(=O)(=O)Cl)Br |

Introduction

Synthesis Methods

Laboratory Synthesis

The synthesis of 2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride typically follows established methodologies for thiazole-based compounds with specific modifications to incorporate the bromophenyl and sulfonyl chloride functionalities. A predominant synthetic route involves the reaction of 4-bromobenzenesulfonyl chloride with appropriate thioamide derivatives under carefully controlled conditions. This approach requires specific reaction parameters to ensure formation of the thiazole ring while maintaining the integrity of the sulfonyl chloride functional group.

A typical laboratory procedure employs a base such as triethylamine in an aprotic solvent, commonly dichloromethane, to facilitate the reaction. Temperature control is particularly critical, with reactions often conducted at low temperatures (typically between -10°C and 0°C) to preserve the reactivity of intermediates and prevent side reactions that could compromise yield and purity. The synthetic procedure generally involves:

-

Preparation of a solution containing the 4-bromobenzenesulfonyl chloride precursor

-

Dropwise addition of the thioamide component under inert atmosphere conditions

-

Gradual temperature increase to complete ring formation

-

Purification through recrystallization or column chromatography to isolate the final product

Chemical Reactivity

Key Reaction Mechanisms

2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride exhibits characteristic reactivity patterns governed primarily by the sulfonyl chloride functional group, which serves as an excellent electrophile in numerous chemical transformations. The bromophenyl group enhances the compound's electrophilic character, making it particularly reactive in nucleophilic substitution reactions .

The key reaction mechanisms include:

-

Nucleophilic Substitution at Sulfonyl Center: The sulfonyl chloride group readily undergoes nucleophilic substitution with various nucleophiles including amines, alcohols, and thiols. These reactions typically proceed through an addition-elimination mechanism, resulting in the displacement of the chloride leaving group .

-

Coupling Reactions: The compound can participate in various coupling protocols, serving as an electrophilic partner in the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are particularly valuable in constructing more complex molecular architectures.

-

Hydrolysis Reactions: In the presence of water or under basic conditions, the sulfonyl chloride undergoes hydrolysis to form the corresponding sulfonic acid. This reaction releases hydrochloric acid and requires careful consideration in handling and application contexts .

Applications in Organic Synthesis

The unique reactivity profile of 2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride positions it as a valuable reagent in organic synthesis. Its applications span multiple synthetic contexts:

-

Sulfonamide Formation: The compound serves as an excellent sulfonylating agent, readily reacting with primary and secondary amines to form sulfonamides. These transformations are particularly relevant in medicinal chemistry, where sulfonamide functionality is present in numerous bioactive compounds.

-

Sulfonate Ester Synthesis: Reactions with alcohols yield sulfonate esters, which serve both as protected forms of alcohols and as excellent leaving groups in subsequent displacement reactions.

-

Cross-Coupling Reactions: The bromophenyl moiety provides an additional reaction site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, enabling further structural elaboration at this position.

Biological and Medicinal Applications

Structure-Activity Relationships

Structure-activity relationship (SAR) studies involving thiazole derivatives suggest that modifications to the bromophenyl group and substitution of the sulfonyl chloride functionality can significantly modulate biological activity profiles. The bromophenyl group contributes to specific electronic and steric effects that influence binding interactions with biological targets.

Potential SAR considerations for 2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride derivatives include:

-

Position of the bromine atom: Moving the bromine from the para to meta or ortho positions can alter molecular recognition patterns and pharmacokinetic properties.

-

Substitution of the sulfonyl chloride group: Converting the sulfonyl chloride to sulfonamides, sulfonate esters, or other derivatives typically enhances stability while retaining biological activity potential.

-

Modifications to the thiazole ring: Introduction of substituents at position 5 of the thiazole ring can provide additional sites for optimizing target interactions and pharmacological profiles.

Comparative Analysis

Related Thiazole Derivatives

2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride belongs to a broader family of structurally related compounds that share the thiazole scaffold but differ in the substitution patterns. Notable related compounds include:

| Compound | Key Structural Differences | Notable Properties |

|---|---|---|

| 2-(3-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride | Bromine at meta position | Potentially different electronic distribution and reactivity pattern |

| 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride | Chlorine instead of bromine | Smaller halogen with different electronegativity and leaving group potential |

| 4-(2-Bromophenyl)-2-methyl-1,3-thiazole | Different substitution pattern, no sulfonyl chloride | Different reactivity profile, potentially different biological activity |

These structural analogs may exhibit different chemical and biological properties based on the electronic and steric effects introduced by the varying substitution patterns. The position of the bromine atom (para vs. meta) significantly influences the electron distribution across the aromatic system, potentially affecting reactivity and binding interactions with biological targets .

Structure-Property Relationships

The structure of 2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride directly influences its physicochemical properties and chemical behavior. Key structure-property relationships include:

-

Electronic Effects: The para-bromophenyl group exerts specific electronic effects through the thiazole ring that influence the electrophilicity of the sulfonyl chloride group. These electronic effects are distinct from those observed in meta-substituted analogs.

-

Reactivity Profile: The presence of the sulfonyl chloride functionality confers high reactivity toward nucleophiles, while the bromophenyl group provides opportunities for metal-catalyzed coupling reactions.

-

Stability Considerations: The compound's stability is influenced by the combined effects of the bromophenyl substituent and the reactive sulfonyl chloride group, necessitating appropriate storage conditions to prevent degradation.

Research Trends and Future Directions

Current Research Focus

Current research involving 2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride and related thiazole derivatives centers on several key areas:

-

Medicinal Chemistry Applications: Exploration of the compound's potential as an intermediate in the synthesis of bioactive molecules, particularly targeting antimicrobial and antiviral applications where thiazole derivatives have shown promise.

-

Synthetic Methodology Development: Investigation of novel and more efficient synthetic routes to prepare the compound, including green chemistry approaches that minimize environmental impact.

-

Structure Modification Studies: Systematic exploration of structural modifications to optimize specific chemical or biological properties, including the development of structure-activity relationships.

Emerging Applications

The unique structural features and reactivity profile of 2-(4-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride suggest several promising directions for future applications:

-

Targeted Covalent Inhibitors: Development of derivatives designed to selectively modify specific biological targets through covalent interactions, leveraging the reactivity of the sulfonyl chloride group.

-

Chemical Biology Tools: Utilization of the compound's reactive functional groups to create chemical probes for studying biological systems, including activity-based protein profiling applications.

-

Materials Science Applications: Exploration of thiazole-based structures as components in functional materials, potentially leveraging the compound's electronic properties and chemical reactivity for materials development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume